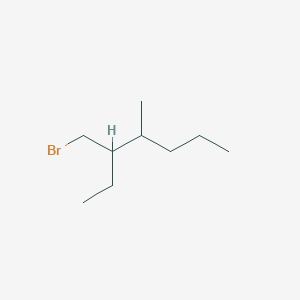
3-(Bromomethyl)-4-methylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-4-methylheptane: is an organic compound with the molecular formula C8H17Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to the third carbon of a heptane chain, which also has a methyl group on the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-methylheptane typically involves the bromination of 4-methylheptane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction proceeds as follows:
Initiation: The radical initiator decomposes to form free radicals.
Propagation: The bromine molecule is split into two bromine radicals by the free radicals generated in the initiation step. These bromine radicals then react with 4-methylheptane to form this compound and a new radical.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature.
化学反応の分析
Types of Reactions: 3-(Bromomethyl)-4-methylheptane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-(Hydroxymethyl)-4-methylheptane, 3-(Cyanomethyl)-4-methylheptane, or 3-(Aminomethyl)-4-methylheptane.
Elimination Reactions: Alkenes such as 3-methyl-4-heptene.
Oxidation: Alcohols or carboxylic acids corresponding to the original brominated compound.
科学的研究の応用
Chemistry: 3-(Bromomethyl)-4-methylheptane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-(Bromomethyl)-4-methylheptane in chemical reactions primarily involves the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
類似化合物との比較
3-(Chloromethyl)-4-methylheptane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-4-methylheptane: Similar structure but with an iodine atom instead of bromine.
4-Methylheptane: The parent hydrocarbon without the bromomethyl group.
Uniqueness: 3-(Bromomethyl)-4-methylheptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC名 |
3-(bromomethyl)-4-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-6-8(3)9(5-2)7-10/h8-9H,4-7H2,1-3H3 |
InChIキー |
UKEORPGRVQEHRD-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(CC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170749.png)
![Benzyl[3-(fluoromethyl)pentan-3-yl]amine](/img/structure/B13170763.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene](/img/structure/B13170769.png)
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13170772.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
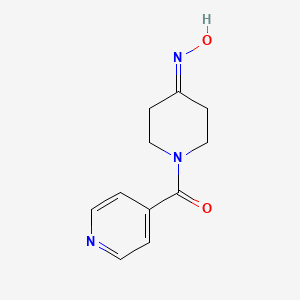
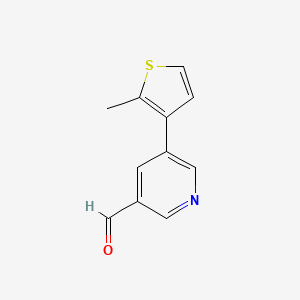

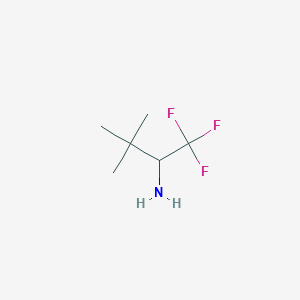
![4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)
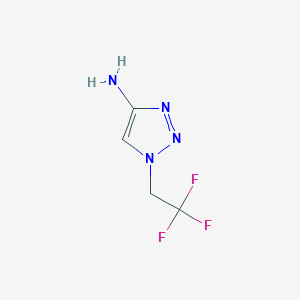

![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)

